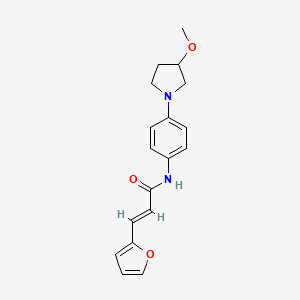

(E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a furan ring, a pyrrolidine ring, and a phenyl ring, making it a complex and interesting molecule for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide typically involves the following steps:

Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a reaction between an appropriate acrylate and an amine. For instance, the reaction between furan-2-carboxylic acid and an amine derivative can yield the desired acrylamide.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction. This involves reacting a halogenated precursor with a pyrrolidine derivative.

Methoxylation: The methoxy group can be introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The furan ring in (E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

(E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide is an organic compound that belongs to the class of acrylamides. It features a furan ring, a pyrrolidine ring, and a phenyl ring, making it a complex molecule for chemical and biological studies.

Scientific Research Applications

This compound is used as a building block in synthesizing complex molecules and as a reagent in various organic reactions. It is also studied for its potential biological activities, including antimicrobial and anticancer properties, with ongoing research to explore its potential as a therapeutic agent, particularly in treating certain cancers and infectious diseases. Additionally, it is used in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Chemical Reactions

- Oxidation The furan ring in this compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction The acrylamide moiety can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride .

- Substitution Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid . This leads to various substituted phenyl derivatives.

The biological activity of this compound may be attributed to its interaction with specific molecular targets and biochemical pathways:

- Molecular Targets The compound is believed to interact with enzymes, receptors, and other proteins, modulating their activity.

- Biochemical Pathways It influences pathways involved in cell proliferation, apoptosis, and signal transduction, which are critical in cancer biology and other disease processes.

Anxiolytic Effects of Related Compounds

Research has demonstrated that related compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, exhibit significant anxiolytic-like activity in animal models:

- Dosage and Efficacy In studies involving mice, doses of 0.5 mg/kg produced anxiolytic effects in elevated plus maze tests, while chronic treatments increased efficacy at lower doses (0.1 mg/kg).

- Mechanistic Insights The anxiolytic activity was inhibited by methyllycaconitine, a selective α7-antagonist, confirming the involvement of α7 nAChRs in mediating these effects.

- Comparative Analysis The compound demonstrated superior efficacy compared to other nicotinic ligands tested, indicating a unique mechanism that warrants further investigation.

Acaricidal Activity of Phenyl Methoxyacrylates

Mecanismo De Acción

The mechanism of action of (E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)prop-2-enamide: Similar structure but with different substituents.

(E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)but-2-enamide: Longer carbon chain in the acrylamide moiety.

Uniqueness

(E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

(E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide is an organic compound belonging to the class of acrylamides, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the following steps:

- Formation of the Acrylamide Backbone : This is achieved through a reaction between furan-2-carboxylic acid and an amine derivative.

- Introduction of the Pyrrolidine Ring : Introduced via nucleophilic substitution using a halogenated precursor with a pyrrolidine derivative.

- Methoxylation : The methoxy group is added using methyl iodide or dimethyl sulfate in the presence of a base.

These synthetic routes yield a compound that exhibits both unique structural properties and biological activity, making it a subject of interest in various scientific fields.

The biological activity of this compound may be attributed to its interaction with specific molecular targets and biochemical pathways:

- Molecular Targets : The compound is believed to interact with enzymes, receptors, and other proteins, modulating their activity.

- Biochemical Pathways : It influences pathways involved in cell proliferation, apoptosis, and signal transduction, which are critical in cancer biology and other disease processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain acrylamide derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tumor growth in various cancer models.

Case Studies

Recent investigations into acrylamide derivatives have provided insights into their therapeutic potential:

- Anxiolytic Activity : A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, has been shown to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, producing anxiolytic-like effects in animal models. This suggests that similar mechanisms may be present in this compound .

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating its potential as a targeted therapy.

Research Findings Summary Table

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-22-17-10-11-20(13-17)15-6-4-14(5-7-15)19-18(21)9-8-16-3-2-12-23-16/h2-9,12,17H,10-11,13H2,1H3,(H,19,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSOZJPGXWPIOW-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.